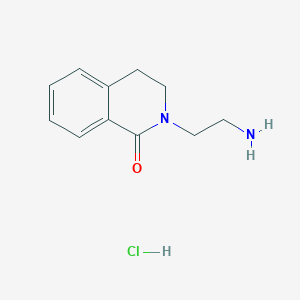

2-(2-氨基乙基)-1,2,3,4-四氢异喹啉-1-酮盐酸盐

描述

2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Molecular Structure Analysis

The molecular formula of 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The InChI string is InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H .

Chemical Reactions Analysis

2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .

Physical And Chemical Properties Analysis

2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .

科学研究应用

治疗潜力和作用机制

2-(2-氨基乙基)-1,2,3,4-四氢异喹啉-1-酮盐酸盐,作为更广泛的1,2,3,4-四氢异喹啉(THIQ)衍生物家族的一部分,已被探索用于超越其初始神经毒性特征的各种治疗应用。THIQ骨架因其在天然化合物和药物中的作用而闻名,在药物发现中发现了显著的应用,特别是在癌症、中枢神经系统(CNS)疾病、疟疾等领域。THIQ衍生物已因其抗癌特性而获得专利,并正在研究其在治疗疟疾、结核病、HIV感染等传染病中的潜力。美国FDA批准了THIQ衍生物曲贝特定用于软组织肉瘤,突显了使用这种骨架进行抗癌药物发现所取得的里程碑(Singh & Shah, 2017)。

一种特定的THIQ衍生物,1-甲基-1,2,3,4-四氢异喹啉(1MeTIQ),在哺乳动物大脑中发现,表现出神经保护、抗成瘾和类抗抑郁活性。其药理作用归因于MAO抑制、自由基清除和谷氨酸能系统调节等机制。这些特性表明1MeTIQ作为治疗CNS疾病的药物具有相当大的潜力(Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018)。

药理重要性和应用

异喹啉衍生物的药理意义,包括2-(2-氨基乙基)-1,2,3,4-四氢异喹啉-1-酮盐酸盐,在广泛的治疗领域得到延伸。由于其杂环结构,异喹啉表现出一系列生物活性,如抗真菌、抗帕金森病、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗细菌、抗糖尿病和抗疟疾作用。这种广泛的药理活性突显了异喹啉衍生物在现代治疗中的多功能潜力(Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021)。

作用机制

Target of Action

The primary target of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is serine residues . This compound is a serine protease inhibitor , which means it binds to and inhibits the activity of enzymes that cleave peptide bonds in proteins at serine residues .

Mode of Action

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride acts by covalently modifying the hydroxyl of serine residues . This modification results in an additional 183.0354 Da being added to each modified residue . It’s important to note that other off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group have also been reported .

Biochemical Pathways

The compound affects the biochemical pathways involving serine proteases . Serine proteases play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell signaling . By inhibiting these enzymes, 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can potentially influence these processes .

Pharmacokinetics

It’s worth noting that the compound iswater-soluble , which could influence its absorption and distribution in the body.

Result of Action

The inhibition of serine proteases by 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can lead to a variety of molecular and cellular effects, depending on the specific proteases and pathways involved . For example, it can affect processes like digestion, immune response, and cell signaling .

Action Environment

The action, efficacy, and stability of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can be influenced by various environmental factors. For instance, the compound is more stable at low pH values . This means that its activity could be affected by the pH of its environment .

安全和危害

属性

IUPAC Name |

2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBFKLYCQCFSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

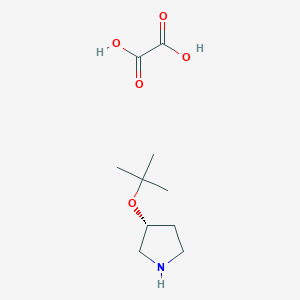

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)

amine hydrochloride](/img/structure/B1379487.png)

![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)